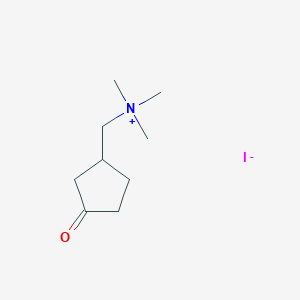
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide is a quaternary ammonium compound with a molecular formula of C10H20INO. This compound is characterized by the presence of a trimethylammonium group attached to a cyclopentanone ring. It is commonly used in various chemical and biological applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-oxocyclopentylmethanamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, minimizing the formation of by-products and improving the overall efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction: The compound can undergo oxidation to form N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium oxide or reduction to form the corresponding amine.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-oxocyclopentanone and trimethylamine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or methanol, using reagents like sodium chloride or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium chloride, bromide, or hydroxide.
Oxidation: Formation of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium oxide.
Reduction: Formation of 3-oxocyclopentylmethanamine.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion channels and neurotransmitter transporters due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group can form ionic interactions with negatively charged sites on proteins or membranes, altering their structure and function. This can affect various molecular targets and pathways, including ion channels, neurotransmitter transporters, and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the cyclopentanone ring.
N,N,N-Trimethyl(2-oxocyclopentyl)methanaminium iodide: Similar structure but with a different position of the oxo group on the cyclopentyl ring.
N,N,N-Trimethyl(4-methylcycloheptyl)methanaminium iodide: Contains a larger cycloheptyl ring instead of a cyclopentyl ring.
Uniqueness
N,N,N-Trimethyl(3-oxocyclopentyl)methanaminium iodide is unique due to the presence of the 3-oxocyclopentyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
61471-28-1 |
|---|---|
Molekularformel |
C9H18INO |
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
trimethyl-[(3-oxocyclopentyl)methyl]azanium;iodide |
InChI |
InChI=1S/C9H18NO.HI/c1-10(2,3)7-8-4-5-9(11)6-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZPQBKAJDJMGEMD-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1CCC(=O)C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


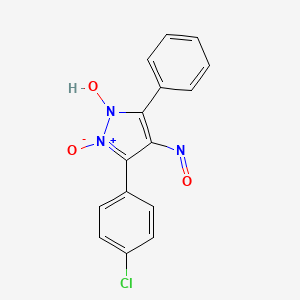
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
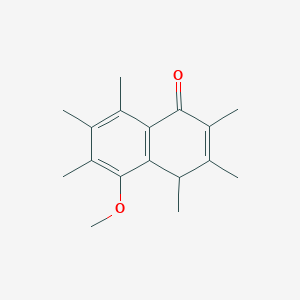
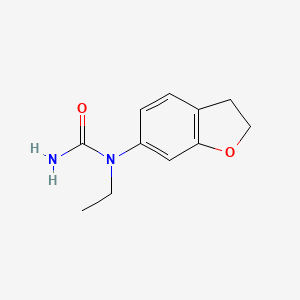
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
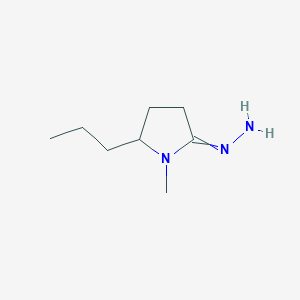
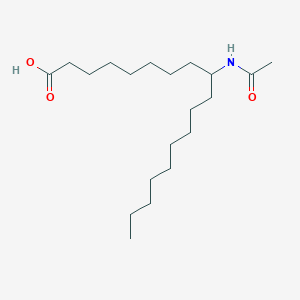
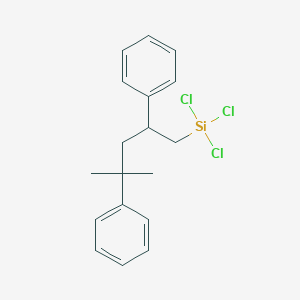
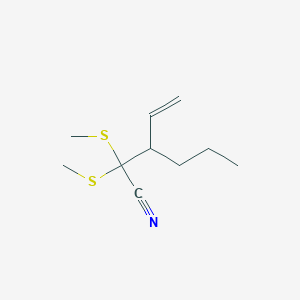

![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
